molecular formula C14H18BrNO2 B13249797 4-(2-Bromo-4-ethoxybenzoyl)piperidine

4-(2-Bromo-4-ethoxybenzoyl)piperidine

Cat. No.: B13249797
M. Wt: 312.20 g/mol
InChI Key: RXZVVCLVLFZSII-UHFFFAOYSA-N
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Description

4-(2-Bromo-4-ethoxybenzoyl)piperidine hydrochloride (CAS: 1803571-79-0) is a piperidine derivative characterized by a 2-bromo-4-ethoxy-substituted benzoyl group attached to the piperidine nitrogen. Its molecular formula is C₁₄H₁₉BrClNO₂, with a molecular weight of 348.66 g/mol .

Properties

Molecular Formula

C14H18BrNO2

Molecular Weight

312.20 g/mol

IUPAC Name

(2-bromo-4-ethoxyphenyl)-piperidin-4-ylmethanone

InChI

InChI=1S/C14H18BrNO2/c1-2-18-11-3-4-12(13(15)9-11)14(17)10-5-7-16-8-6-10/h3-4,9-10,16H,2,5-8H2,1H3

InChI Key

RXZVVCLVLFZSII-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC(=C(C=C1)C(=O)C2CCNCC2)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Bromo-4-ethoxybenzoyl)piperidine typically involves the following steps:

    Starting Materials: The synthesis begins with 2-bromo-4-ethoxybenzoic acid and piperidine.

    Esterification: The 2-bromo-4-ethoxybenzoic acid is first esterified to form the corresponding ester.

    Amidation: The ester is then reacted with piperidine under appropriate conditions to form the desired product.

The reaction conditions often involve the use of solvents such as dichloromethane or toluene, and catalysts like triethylamine or pyridine to facilitate the reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are optimized for maximum yield and purity. The use of automated systems for monitoring and controlling temperature, pressure, and reaction time is common to ensure consistency and efficiency in production.

Chemical Reactions Analysis

Types of Reactions

4-(2-Bromo-4-ethoxybenzoyl)piperidine undergoes various chemical reactions, including:

    Substitution Reactions: The bromo group can be substituted with other nucleophiles such as amines or thiols.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding ketones or reduction to form alcohols.

    Cyclization: It can participate in cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

    Substitution: Reagents like sodium azide or potassium thiocyanate in polar solvents.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an amide, while oxidation can produce a ketone.

Scientific Research Applications

4-(2-Bromo-4-ethoxybenzoyl)piperidine has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.

    Industry: It is used in the development of new materials and as a building block in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 4-(2-Bromo-4-ethoxybenzoyl)piperidine involves its interaction with specific molecular targets. The bromo and ethoxy groups play a crucial role in its binding affinity and specificity towards these targets. The compound may inhibit or activate certain enzymes or receptors, leading to its observed biological effects. The exact pathways and molecular targets are still under investigation.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The following table summarizes key structural analogs and their properties:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Features
4-(2-Bromo-4-ethoxybenzoyl)piperidine HCl 2-Bromo-4-ethoxybenzoyl C₁₄H₁₉BrClNO₂ 348.66 Ethoxy (electron-donating) and bromo (electron-withdrawing) substituents .
4-[2-(4-Bromo-2-isopropylphenoxy)ethyl]piperidine HCl 4-Bromo-2-isopropylphenoxy ethyl C₁₆H₂₄BrClNO 378.73 Isopropyl group increases hydrophobicity; ethyl linker enhances flexibility .
4-((2-Bromo-4-(tert-pentyl)phenoxy)methyl)piperidine HCl 2-Bromo-4-tert-pentylphenoxy methyl C₁₈H₂₈BrClNO 396.78 Bulky tert-pentyl group may hinder receptor binding .
4-(4-Fluorobenzoyl)piperidine 4-Fluorobenzoyl C₁₂H₁₄FNO 207.25 Fluorine's electronegativity enhances binding to serotonin receptors .
4-(2-Bromo-4-fluorophenoxymethyl)piperidine 2-Bromo-4-fluorophenoxymethyl C₁₂H₁₅BrFNO 288.16 Fluoro substituent improves metabolic stability compared to ethoxy .

Key Observations :

  • Electronic Effects : The ethoxy group in this compound donates electrons via resonance, contrasting with electron-withdrawing groups like bromo or fluoro in analogs. This may alter interactions with biological targets.
  • Hydrophobicity : Longer alkyl chains (e.g., ethyl or tert-pentyl) increase logP values, enhancing membrane permeability but reducing aqueous solubility.

Biological Activity

4-(2-Bromo-4-ethoxybenzoyl)piperidine is a compound of increasing interest in the fields of medicinal chemistry and pharmacology due to its unique structural features and potential biological activities. This article provides a detailed examination of its biological activity, synthesis, mechanisms of action, and relevant research findings.

The compound has the following chemical properties:

PropertyValue
Molecular Formula C14H19BrClNO2
Molecular Weight 348.66 g/mol
IUPAC Name (2-bromo-4-ethoxyphenyl)-piperidin-4-ylmethanone; hydrochloride
CAS Number 1803571-79-0

Synthesis and Preparation

The synthesis of this compound typically involves:

  • Formation of the Piperidine Ring : This can be achieved through N-heterocyclization of primary amines with diols.
  • Introduction of Substituents : The bromo and ethoxybenzoyl groups are introduced via electrophilic aromatic substitution reactions.
  • Formation of Hydrochloride Salt : The final product is converted to its hydrochloride salt using hydrochloric acid.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. It may act as an inhibitor or modulator, influencing various biochemical pathways. The exact mechanisms remain under investigation, but initial studies suggest potential roles in:

  • Enzyme Inhibition : Modulating enzyme activity associated with metabolic pathways.
  • Receptor Interaction : Binding to specific receptors that could affect cellular signaling processes.

Antifibrotic Properties

Recent studies have highlighted the compound's potential as an antifibrotic agent. In vitro assays demonstrated that derivatives similar to this compound showed inhibitory effects on human hepatic stellate cell activation, suggesting a role in liver fibrosis treatment .

Antimicrobial Activity

Research indicates that compounds with similar structures exhibit significant antimicrobial properties. For instance, derivatives tested against various bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) showed promising minimum inhibitory concentrations (MIC), indicating potential as antibacterial agents .

Case Studies and Research Findings

  • Study on Hepatic Stellate Cells : A study examined the effects of compounds related to this compound on hepatic stellate cell activation, finding significant reductions in cell activation markers at concentrations around 10 μM .
  • Antimicrobial Testing : In a comparative study, derivatives were tested against Gram-positive and Gram-negative bacteria, revealing MIC values as low as 12.4 μM against resistant strains, outperforming conventional antibiotics like ciprofloxacin.
  • Mechanistic Insights : Investigations into the compound's mechanism revealed that it may inhibit specific pathways involved in inflammation and fibrosis, supporting its potential therapeutic applications .

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